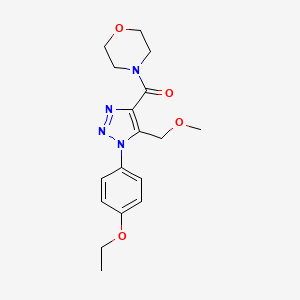
(1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Environmental and Biological Sciences
Redox Mediators in Pollution Treatment : Enzymatic approaches using redox mediators have shown promise in the degradation of recalcitrant compounds in wastewater, enhancing the efficiency of pollutant treatment processes (Husain & Husain, 2007).
Environmental Fate of Alkylphenols : Alkylphenol ethoxylates (APEs), used as surfactants, degrade into persistent compounds affecting environmental and possibly human health, highlighting the need for studying and mitigating such impacts (Ying, Williams, & Kookana, 2002).
Chemical Analysis and Methodologies
Analytical Methods for Antioxidants : Various tests for determining antioxidant activity, including ORAC, HORAC, TRAP, and FRAP, provide critical insights into the antioxidant properties of chemical compounds, essential for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Cryopreservation of Microorganisms : The use of protectants like dimethylsulfoxide (Me2SO) and glycerol in cryopreservation emphasizes the importance of chemical agents in extending the viability of microorganisms for research and industrial applications (Hubálek, 2003).
Mechanism of Action
Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Triazole Derivatives
The compound also contains a triazole ring. Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
[1-(4-ethoxyphenyl)-5-(methoxymethyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-14-6-4-13(5-7-14)21-15(12-23-2)16(18-19-21)17(22)20-8-10-24-11-9-20/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIWZTRNIRABHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

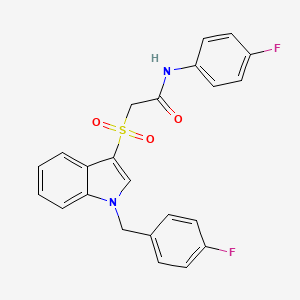
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)
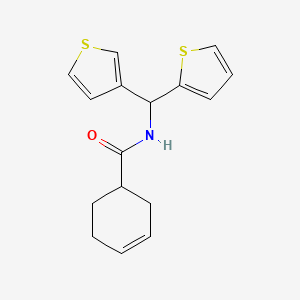
![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682272.png)
![N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2682273.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)
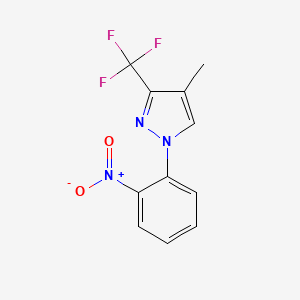
![2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2682279.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682281.png)

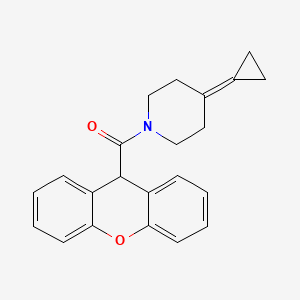
![Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2682287.png)